molecular formula C18H25NO4 B13964038 n-Boc-4-piperidin-2-yl-benzoic acid methyl ester

n-Boc-4-piperidin-2-yl-benzoic acid methyl ester

Cat. No.: B13964038
M. Wt: 319.4 g/mol
InChI Key: IIQZSQGYPNOMSA-UHFFFAOYSA-N
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Description

2-[4-(Methoxycarbonyl)phenyl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester is a complex organic compound with a unique structure that includes a piperidine ring and a methoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Methoxycarbonyl)phenyl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester typically involves the esterification of 2-[4-(Methoxycarbonyl)phenyl]-1-piperidinecarboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Methoxycarbonyl)phenyl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the methoxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-(Methoxycarbonyl)phenyl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(Methoxycarbonyl)phenyl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Methoxycarbonyl)phenyl]-1-piperidinecarboxylic acid methyl ester
  • 2-[4-(Methoxycarbonyl)phenyl]-1-piperidinecarboxylic acid ethyl ester
  • 2-[4-(Methoxycarbonyl)phenyl]-1-piperidinecarboxylic acid isopropyl ester

Uniqueness

2-[4-(Methoxycarbonyl)phenyl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester is unique due to its specific ester group, which can influence its reactivity and interaction with biological targets. The tert-butyl ester group provides steric hindrance, which can affect the compound’s stability and solubility compared to other similar compounds.

Properties

IUPAC Name

tert-butyl 2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-18(2,3)23-17(21)19-12-6-5-7-15(19)13-8-10-14(11-9-13)16(20)22-4/h8-11,15H,5-7,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQZSQGYPNOMSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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